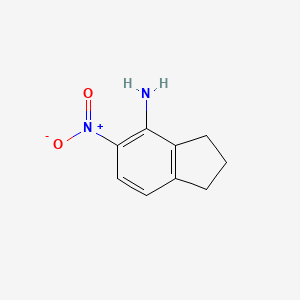

4-Amino-5-nitroindane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

5-nitro-2,3-dihydro-1H-inden-4-amine |

InChI |

InChI=1S/C9H10N2O2/c10-9-7-3-1-2-6(7)4-5-8(9)11(12)13/h4-5H,1-3,10H2 |

InChI Key |

VGFXLJPBQBEUQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Amino 5 Nitroindane

Retrosynthetic Analysis of 4-Amino-5-nitroindane

A retrosynthetic analysis of this compound suggests that the target molecule can be derived from a more readily available precursor, 4-aminoindane. The key transformation in this synthetic direction is the regioselective nitration of the aromatic ring of the indane core. The amino group at the 4-position is an activating, ortho-, para-directing group. chemistrytalk.orgcognitoedu.orgorganicchemistrytutor.comwikipedia.orgpressbooks.pub Therefore, direct nitration of 4-aminoindane would likely lead to a mixture of products, with the nitro group potentially being introduced at the 5- and 7-positions. To achieve the desired 5-nitro isomer, it is often necessary to first protect the amino group. This protection modulates the directing effect and can enhance the selectivity of the nitration reaction. A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic approach for this compound.

This strategy hinges on the successful regioselective nitration of a protected 4-aminoindane derivative. The choice of the protecting group is crucial to ensure it directs the incoming nitro group to the desired 5-position and can be removed without affecting the rest of the molecule.

Nitration Pathways for Indane and Related Aromatic Systems

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through electrophilic aromatic substitution. acs.org The regiochemical outcome of the nitration of substituted indanes is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

Regioselective Nitration Approaches

Achieving regioselectivity in the nitration of substituted aromatic compounds is a significant challenge. google.com For a substrate like 4-aminoindane, the powerful ortho-, para-directing effect of the amino group would likely yield a mixture of 5-nitro and 7-nitro isomers. To favor the formation of the 5-nitro isomer, the amino group is typically converted into a less activating, yet still ortho-, para-directing group. Acylation of the amino group to form an acetamide (B32628) is a common strategy. The N-acetyl group is less activating than the amino group, which can lead to a more controlled nitration and potentially favor substitution at the less sterically hindered 5-position.

Alternative strategies for regioselective nitration involve the use of specific nitrating agents and catalysts that can influence the isomer distribution through steric or electronic interactions with the substrate. google.com

Influence of Reaction Conditions on Isomer Formation

The conditions under which nitration is carried out can significantly impact the ratio of isomers produced. Key factors include the choice of nitrating agent, the solvent, the reaction temperature, and the presence of catalysts.

| Nitrating Agent | Typical Conditions | Influence on Isomer Formation |

| Nitric Acid/Sulfuric Acid | 0-25 °C | Standard "mixed acid" conditions; can be harsh and may lead to over-nitration or side reactions. Isomer ratio is highly dependent on the substrate's directing groups. |

| Nitric Acid/Acetic Anhydride (B1165640) | Low temperatures | Generates acetyl nitrate (B79036) in situ, which can be a milder nitrating agent. May offer different regioselectivity compared to mixed acid. |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvents (e.g., acetonitrile) | A pre-formed nitronium ion source, allowing for nitration under non-acidic conditions. Can be useful for acid-sensitive substrates. |

| Metal Nitrates/Acid | Varies | A variety of metal nitrates (e.g., NaNO₃, KNO₃) in the presence of a strong acid can serve as nitrating agents. |

For the nitration of a protected 4-aminoindane, careful optimization of these conditions would be necessary to maximize the yield of the desired 5-nitro isomer. Lower temperatures are generally favored to control the exothermicity of the reaction and improve selectivity. The choice of solvent can also play a role in modulating the reactivity of the nitrating species and influencing the product distribution.

Reduction Methodologies for Nitro Groups to Amino Functionalities

The reduction of a nitro group to an amino group is a crucial step in the synthesis of many aromatic amines. acs.org This transformation can be accomplished through various methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation Protocols (e.g., Pd/C)

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, with water being the only byproduct. google.comgoogle.commt.com This method involves the use of a metal catalyst, typically palladium, platinum, or nickel, and a source of hydrogen.

| Catalyst | Hydrogen Source | Typical Solvents | General Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas (1-5 atm) | Ethanol (B145695), Methanol (B129727), Ethyl Acetate (B1210297) | Room temperature to 50 °C |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Room temperature |

| Raney Nickel (Raney Ni) | H₂ gas or Hydrazine (B178648) | Ethanol | Room temperature to elevated temperatures |

Palladium on carbon (Pd/C) is a particularly common and effective catalyst for this transformation. The reaction is typically carried out by stirring the nitro compound in a suitable solvent with the catalyst under an atmosphere of hydrogen gas. The reaction progress can be monitored by the consumption of hydrogen. While generally a very reliable method, catalytic hydrogenation can sometimes be complicated by the presence of other functional groups that are also susceptible to reduction. researchgate.net

Chemical Reduction Methods (e.g., metal-acid reductions, other reducing agents)

Chemical reduction provides a valuable alternative to catalytic hydrogenation, especially when other reducible functional groups are present in the molecule. nih.gov A classic and robust method involves the use of a metal in the presence of an acid.

| Reducing System | Typical Conditions | Advantages | Disadvantages |

| Iron (Fe) / Hydrochloric Acid (HCl) or Acetic Acid (AcOH) | Refluxing in aqueous ethanol | Inexpensive, effective for a wide range of nitroaromatics. google.comgoogle.com | Requires stoichiometric amounts of metal and acid, generating significant waste. |

| Tin (Sn) / Hydrochloric Acid (HCl) | Room temperature or gentle heating | A classic method for nitro group reduction. acs.org | Can be sluggish and requires large amounts of reagents. |

| Zinc (Zn) / Acetic Acid (AcOH) or Ammonium (B1175870) Chloride (NH₄Cl) | Varies | Milder than Sn/HCl, can be more selective. | Work-up can be complicated by the formation of metal salts. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | A mild reducing agent, useful for sensitive substrates. | Can be less effective for sterically hindered nitro groups. |

Metal-acid reductions, such as with iron and hydrochloric acid, have a long history of use in the synthesis of anilines. acs.org The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acid serving as a proton source. While effective, these methods often require a significant excess of the metal and acid, and the work-up procedure to remove the metal salts can be cumbersome.

Other chemical reducing agents, such as sodium dithionite, offer milder conditions but may have a more limited substrate scope. The choice of reduction method will ultimately depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

Chemo- and Regioselective Reduction Strategies

A plausible and efficient route to this compound involves the selective reduction of a dinitro precursor, namely 4,5-dinitroindane. The success of this strategy hinges on the ability to reduce one nitro group while leaving the other intact. The differential reactivity of the two nitro groups, influenced by their electronic and steric environments, can be exploited using specific reagents and conditions.

The selective reduction of dinitroaromatic compounds is a well-established strategy in organic synthesis. For instance, reagents like sodium sulfide (B99878) or ammonium sulfide in aqueous or alcoholic solutions have been traditionally used for the partial reduction of dinitroarenes. The regioselectivity is often dictated by the electronic effects of other substituents on the aromatic ring. In the case of 4,5-dinitroindane, the electron-donating nature of the aliphatic portion of the indane ring may subtly influence the reactivity of the adjacent nitro groups.

Modern catalytic systems offer a high degree of chemo- and regioselectivity. For example, catalytic transfer hydrogenation using sources like hydrazine hydrate (B1144303) in the presence of catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) can be finely tuned to achieve selective reduction. scilit.com The choice of catalyst, solvent, temperature, and hydrogen donor are critical parameters that can be optimized to favor the formation of this compound over the alternative 5-amino-4-nitroindane or the fully reduced 4,5-diaminoindane.

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Na2S / (NH4)2S | Aqueous/alcoholic solution, heat | Moderate to good, dependent on substrate | Inexpensive, classical method | Formation of sulfur byproducts, often requires stoichiometric amounts |

| Catalytic Transfer Hydrogenation (e.g., Hydrazine/Pd/C) | Alcohol solvent, room temperature to mild heat | Good to excellent, tunable by catalyst and conditions | High efficiency, milder conditions | Cost of precious metal catalysts, handling of hydrazine |

| Tin(II) Chloride (SnCl2) | Acidic medium (e.g., HCl), often in alcohol | Good, widely used for nitro reduction | Effective for a broad range of substrates | Generates tin-based waste |

Sequential Functionalization Approaches

An alternative to the selective reduction of a dinitro compound is the stepwise introduction of the amino and nitro groups onto the indane ring. This approach offers greater control over the final substitution pattern.

Stepwise Introduction of Amino and Nitro Groups

This strategy can commence with either the introduction of the amino group or the nitro group.

Route A: Nitration followed by Reduction and further Functionalization

Nitration of Indane: The synthesis could begin with the nitration of indane to yield a mixture of nitroindanes. Directing the nitration to the desired positions can be challenging.

Separation of Isomers: The resulting isomers, including 5-nitroindane, would need to be separated.

Reduction: The separated 5-nitroindane can be reduced to 5-aminoindane.

Protection of the Amino Group: To control the subsequent nitration, the amino group of 5-aminoindane would need to be protected, for example, as an acetamide.

Second Nitration: Nitration of the protected 5-acetamidoindane would then be carried out. The acetylamino group is an ortho-, para-director, which would favor the introduction of the nitro group at the 4-position.

Deprotection: Finally, removal of the protecting group would yield the target this compound.

Route B: Amination followed by Nitration

Synthesis of 4-Aminoindane: This route could start from a precursor that allows for the selective introduction of an amino group at the 4-position of the indane ring.

Protection of the Amino Group: The amino group of 4-aminoindane would be protected.

Nitration: The protected 4-acetamidoindane would then be nitrated. The directing effect of the acetylamino group would guide the nitro group to the 5-position.

Deprotection: Subsequent deprotection would afford this compound.

Multi-step Synthetic Sequences for Complex Indane Derivatives

The synthesis of highly functionalized indane derivatives often involves multi-step sequences that build the desired substitution pattern in a controlled manner. These synthetic routes can be designed to incorporate the 4-amino and 5-nitro functionalities as part of a broader strategy to construct more complex molecules. Such sequences often rely on a deep understanding of directing group effects in electrophilic aromatic substitution and the strategic use of protecting groups to manage the reactivity of different functional groups.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and environmental friendliness of the synthesis of this compound, advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. In the context of synthesizing this compound, microwave assistance could be particularly beneficial for the nitration steps. Microwave-assisted nitration of aromatic compounds has been shown to proceed rapidly, often with improved regioselectivity. For instance, the nitration of an acetamidoindane precursor under microwave irradiation could potentially be optimized to favor the formation of the desired isomer in a shorter time and with fewer byproducts.

Table 2: Potential Microwave-Assisted Step in this compound Synthesis

| Reaction Step | Conventional Method (Typical Conditions) | Microwave-Assisted Method (Potential Conditions) | Potential Advantages of Microwave Method |

|---|---|---|---|

| Nitration of Acetanilide Precursor | Mixed acid (HNO3/H2SO4), 0-10 °C, several hours | Nitrating agent (e.g., KNO3 in H2SO4), microwave irradiation, minutes | Reduced reaction time, potentially higher yields and selectivity, enhanced safety profile |

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and easier scalability. The reduction of nitro groups is a reaction that can benefit significantly from flow chemistry. nih.govd-nb.info These reactions are often highly exothermic, and the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, thus preventing thermal runaways.

For the synthesis of this compound via the selective reduction of 4,5-dinitroindane, a flow chemistry setup could be designed where the dinitro compound is passed through a heated tube packed with a solid-supported catalyst in the presence of a hydrogen source. openresearchlibrary.org This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling fine-tuning of the selectivity towards the desired mono-amino product.

Table 3: Conceptual Flow Chemistry Setup for Selective Nitro Reduction

| Parameter | Description | Significance in Selective Reduction |

|---|---|---|

| Reactor Type | Packed-bed reactor with a solid-supported catalyst (e.g., Pd/C) | Provides a large surface area for the reaction and allows for easy separation of the catalyst. |

| Hydrogen Source | Hydrogen gas or a transfer hydrogenation reagent (e.g., isopropanol) | The choice and concentration of the hydrogen source can influence the reduction potential. |

| Flow Rate | Controls the residence time of the reactants in the catalytic zone. | Shorter residence times may favor mono-reduction, while longer times could lead to the fully reduced diamine. |

| Temperature and Pressure | Key parameters for controlling reaction kinetics and selectivity. | Higher temperatures and pressures generally increase the reaction rate but may decrease selectivity. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. tandfonline.com This involves a critical evaluation of the entire synthetic pathway, from starting materials to final product, with the aim of minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances. rsc.orgnih.gov The synthesis of a substituted aromatic compound like this compound typically involves key steps such as nitration and the reduction of a nitro group, both of which have traditionally relied on reagents and conditions with significant environmental drawbacks. nih.govwikipedia.org

Modern synthetic strategies increasingly focus on incorporating greener alternatives. frontiersin.org Key areas of focus include the selection of safer solvents, the use of catalytic reagents over stoichiometric ones, maximizing atom economy, and employing alternative energy sources to drive reactions. rsc.orgjocpr.com

Greener Nitration Methodologies: Traditional nitration of aromatic compounds often employs a hazardous mixture of concentrated sulfuric and nitric acids ("mixed acid"), which generates large volumes of corrosive acidic waste and can lead to the formation of unwanted byproducts and NOx emissions. rsc.orgfrontiersin.org Green chemistry offers several alternatives to this method:

Solid Acid Catalysts: The use of heterogeneous supported catalysts like zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K-10), or resins can replace corrosive liquid acids. rsc.orggoogle.com These catalysts are often reusable, easier to separate from the reaction mixture, and can improve regioselectivity, thus reducing waste. google.com

Alternative Nitrating Agents: Reagents such as dinitrogen pentoxide (N₂O₅) can be used in greener solvents like liquefied 1,1,1,2-tetrafluoroethane, offering a nearly stoichiometric reaction that significantly reduces acidic waste. nih.gov Other options include tertiary-butyl nitrite (B80452) (t-BuONO) and metal nitrates (e.g., bismuth nitrate, ferric nitrate) under milder conditions. tandfonline.comrsc.org

Solvent-Free and Alternative Energy Conditions: Mechanochemical methods, using techniques like ball milling, can facilitate nitration with minimal or no solvent, significantly reducing the environmental footprint. rsc.org Additionally, activation methods like ultrasonic or microwave irradiation can enhance reaction rates, often allowing for milder conditions and shorter reaction times. nih.gov

Greener Reduction Methodologies: The reduction of the nitro group to form the amine functionality is another critical step. While classical methods often use metals like iron, tin, or zinc in the presence of strong acids, which generate significant metal salt waste, greener alternatives are preferred. commonorganicchemistry.comunacademy.com

Catalytic Hydrogenation: This is a highly atom-economical method where a nitro compound reacts with hydrogen gas in the presence of a catalyst. wikipedia.orgcommonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This method typically produces water as the only byproduct, drastically improving the environmental profile of the synthesis. rsc.org The choice of catalyst can also prevent undesirable side reactions, such as the dehalogenation of aromatic halides. commonorganicchemistry.com

Transfer Hydrogenation: This approach uses molecules other than hydrogen gas as the hydrogen source, such as triethylsilane or formic acid, which can be safer to handle on a large scale. organic-chemistry.org Systems like Fe/CaCl₂ with a hydrogen donor can effectively reduce nitroarenes while tolerating other sensitive functional groups. organic-chemistry.org

Metal-Free Reductions: The development of metal-free reduction systems, for example using trichlorosilane (B8805176) and a tertiary amine or tetrahydroxydiboron (B82485) in water, represents a significant advancement. organic-chemistry.org These methods avoid the use of heavy metals, simplifying purification and minimizing toxic waste. organic-chemistry.org

The following table provides a comparative overview of traditional versus green approaches for the key synthetic steps potentially involved in producing this compound.

| Synthetic Step | Traditional Method | Associated Hazards/Waste | Green Chemistry Alternative | Green Advantages |

|---|---|---|---|---|

| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Highly corrosive; large volumes of acid waste; NOx emissions. rsc.orgfrontiersin.org | Solid acid catalysts (zeolites, clays); Dinitrogen pentoxide (N₂O₅); Mechanochemistry. rsc.orgnih.govrsc.org | Reusable catalysts; reduced acid waste; solvent-free options; improved safety. google.com |

| Reduction | Metals in Acid (Fe/HCl, Sn/HCl) | Large quantities of metallic sludge/salt waste. commonorganicchemistry.com | Catalytic Hydrogenation (H₂ with Pd/C or Raney Ni); Transfer Hydrogenation; Metal-free reagents. wikipedia.orgorganic-chemistry.org | High atom economy (water is the main byproduct); avoids heavy metal waste; high chemoselectivity. rsc.orgorganic-chemistry.org |

Yield Optimization and Purity Control in Multi-Step Syntheses

Control of Reaction Conditions: The precise control of reaction parameters is fundamental to maximizing yield and minimizing the formation of impurities.

Temperature and Pressure: Both nitration and catalytic hydrogenation are sensitive to temperature. In nitration, elevated temperatures can lead to over-nitration (formation of dinitro or trinitro species) or side reactions, reducing the yield of the desired mononitro product. rsc.org For catalytic reductions, temperature and hydrogen pressure must be carefully controlled to ensure complete conversion without affecting other functional groups that might be present in the molecule. google.com

Catalyst Selection and Loading: In catalytic reactions, the choice of catalyst is crucial. For instance, in the reduction of a nitro group on a molecule containing other reducible functionalities, a chemoselective catalyst is required. organic-chemistry.org The catalyst loading (amount used) must also be optimized; too little may lead to incomplete reaction, while too much can be uneconomical and may contribute to side reactions.

Reagent Stoichiometry: The molar ratio of reactants must be carefully controlled. For example, using a slight excess of the nitrating agent can drive the reaction to completion, but a large excess increases waste and the risk of side-product formation.

Regioselectivity in Aromatic Substitution: In a multi-step synthesis involving substituted aromatic rings, the order of reactions is critical to ensure the correct placement (regiochemistry) of functional groups. libretexts.orglibretexts.org The synthesis of this compound requires the amino and nitro groups to be in an ortho position to each other. This necessitates a synthetic strategy that directs the incoming substituents to the desired positions on the indane ring. For instance, nitrating a pre-existing aminoindane (after protecting the amino group) or reducing a specific dinitroindane precursor would be key strategic decisions governed by the directing effects of the substituents. libretexts.org

Purity Control and Intermediate Purification: Maintaining purity throughout a multi-step synthesis is essential, as impurities from one step can interfere with subsequent reactions, leading to lower yields and complex final purification challenges. acs.orgvapourtec.com

In-process Monitoring: Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of a reaction. acs.orgchemicalbook.com This allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or ensuring the reaction goes to completion.

Purification of Intermediates: While telescoping reactions (combining steps without isolating intermediates) can be more efficient, purification of key intermediates is often necessary to remove byproducts and unreacted starting materials. acs.org Common methods include:

Crystallization: An effective method for purifying solid compounds.

Column Chromatography: Widely used for separating compounds with different polarities. For amino-nitro compounds, the significant polarity difference between the nitro intermediate and the amino product makes chromatographic separation highly effective. stackexchange.com

Acid-Base Extraction: The basic nature of the amino group allows for its selective extraction from a mixture of neutral organic compounds (like a nitro-precursor) by washing with a dilute acid. google.com The amine can then be recovered by neutralizing the acidic aqueous solution.

The following table summarizes key parameters that require optimization and control in a hypothetical multi-step synthesis of this compound.

| Parameter | Nitration Step | Reduction Step | Importance for Yield and Purity |

|---|---|---|---|

| Temperature | Control to prevent over-nitration and side reactions. | Control to ensure complete conversion and maintain chemoselectivity. | Directly impacts product distribution and minimizes degradation. |

| Catalyst | Solid acid catalyst choice can influence regioselectivity. | Choice of metal (e.g., Pd, Ni) and support affects efficiency and selectivity. commonorganicchemistry.com | Maximizes conversion to the desired product while minimizing side reactions. |

| Solvent | Choice of solvent can affect reagent solubility and reaction rate. | Solvent choice can influence catalyst activity and hydrogen solubility. | Affects reaction kinetics and simplifies downstream processing. |

| Reaction Time | Monitored to ensure full conversion without byproduct formation. | Optimized to ensure complete reduction of the nitro group. | Prevents incomplete reactions or product degradation. |

| Purification Method | Crystallization or chromatography to isolate the desired nitro-indane isomer. | Acid-base extraction or column chromatography to isolate the final amine. stackexchange.comgoogle.com | Ensures the final product meets required purity specifications. |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Nitroindane Analogues

Reactivity of the Nitro Group

The nitro group profoundly influences the electronic properties of the aromatic ring and is itself a site of significant chemical reactivity.

The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds in a stepwise manner. In protic media, the nitro group can undergo a multi-electron reduction. The initial step often involves a four-electron, four-proton reduction to form the corresponding hydroxylamine (B1172632). This intermediate can then be further reduced in a subsequent two-electron, two-proton step to yield the amino group.

For a compound like 4-amino-5-nitroindane, the expected electrochemical reduction pathway of the nitro group would be analogous to that of other nitroaromatic compounds. The process is generally irreversible and can be influenced by both diffusion and adsorption at the electrode surface. The precise reduction potentials are sensitive to the pH of the medium.

Formation of the Hydroxylamine: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Formation of the Amine: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The presence of the amino group at the 4-position, being an electron-donating group, would slightly modify the electron density on the aromatic ring, which could, in turn, influence the reduction potential of the nitro group compared to an unsubstituted nitroindane. Voltammetric techniques such as cyclic voltammetry (CV), direct current voltammetry (DCV), and differential pulse voltammetry (DPV) are instrumental in elucidating these mechanisms. Studies on related compounds like 4-nitroindane have utilized these methods to characterize the electrode processes.

Table 1: General Electrochemical Reduction Steps of an Aromatic Nitro Group

| Step | Reactant | Product | Electrons Transferred | Protons Consumed |

|---|---|---|---|---|

| 1 | Nitro Group (R-NO₂) | Hydroxylamine (R-NHOH) | 4 | 4 |

This table illustrates the typical electrochemical reduction pathway for aromatic nitro compounds in a protic medium.

The nitro group is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of this compound, while there isn't a conventional leaving group like a halide, the nitro group itself can, under certain conditions, act as a leaving group.

More commonly, the presence of the nitro group facilitates the substitution of other leaving groups that might be present on the aromatic ring, particularly at the ortho and para positions. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of nucleophilic aromatic substitution is enhanced by the presence of strong electron-withdrawing groups. For a molecule like this compound, the nitro group at the 5-position would strongly activate the ring for such substitutions.

The nitro group exerts a powerful deactivating effect on the aromatic ring towards electrophilic aromatic substitution. This is due to its strong electron-withdrawing nature through both resonance and inductive effects, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution would be directed to the meta position relative to the nitro group.

Conversely, as mentioned in the previous section, the nitro group activates the aromatic ring for nucleophilic aromatic substitution. The electron-withdrawing properties of the nitro group stabilize the negatively charged intermediate formed during nucleophilic attack. Therefore, the nitro group in this compound renders the aromatic ring electron-poor and thus more reactive towards nucleophiles and less reactive towards electrophiles.

Reactivity of the Amino Group

The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution and is also a site for various nucleophilic reactions at the nitrogen atom.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to attack by electrophiles. However, direct electrophilic substitution on the aromatic ring of aniline (B41778) and its derivatives can be challenging to control. For instance, direct nitration of aniline results in tarry oxidation products and a mixture of ortho, meta, and para isomers, with a significant amount of the meta product due to the formation of the anilinium ion in the strongly acidic medium.

To control the reaction and achieve selective substitution on the aromatic ring, the reactivity of the amino group is often modulated by converting it into an amide (e.g., an acetanilide) through acetylation. This protecting group reduces the activating effect of the amino group and sterically hinders the ortho positions, favoring the para-substituted product. The amino group can be regenerated later by hydrolysis of the amide.

The amino group of this compound is expected to undergo typical reactions of primary amines to form a variety of nitrogen-containing derivatives.

Amide Formation: Primary amines readily react with carboxylic acids and their derivatives (such as acid chlorides or anhydrides) to form amides. The direct condensation of a carboxylic acid and an amine can be promoted by coupling reagents or by heating under specific conditions. For example, reacting this compound with an acyl chloride (R-COCl) or a carboxylic acid (R-COOH) in the presence of a suitable catalyst would yield the corresponding N-(5-nitro-2,3-dihydro-1H-inden-4-yl)amide.

Urea (B33335) Formation: Ureas can be synthesized from primary amines through several methods. One common approach is the reaction of the amine with an isocyanate. Alternatively, reaction with potassium isocyanate in an aqueous medium can also produce N-substituted ureas. Therefore, this compound could be converted to a urea derivative by reacting it with an appropriate isocyanate (R-N=C=O).

Table 2: Representative Reactions of the Amino Group

| Derivative | Reactant 1 | Reactant 2 | General Product Structure |

|---|---|---|---|

| Amide | This compound | Acyl Chloride (RCOCl) | R-CO-NH-Ar |

| Amide | This compound | Carboxylic Acid (RCOOH) | R-CO-NH-Ar |

| Urea | This compound | Isocyanate (RNCO) | R-NH-CO-NH-Ar |

| Acetanilide | This compound | Acetic Anhydride (B1165640) | CH₃-CO-NH-Ar |

Where Ar represents the 5-nitroindan-4-yl group.

Interplay Between Amino and Nitro Functionalities

The electronic and steric characteristics of the vicinal amino and nitro groups on the indane ring create a unique chemical environment that governs the molecule's reactivity.

The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution through both a strong -I (inductive) and -R (resonance) effect. Conversely, the amino group (-NH₂) is a strong activating group due to its +R effect, which donates electron density to the ring.

In this compound, these opposing effects influence the regioselectivity of further reactions. The amino group directs electrophiles to the ortho and para positions (positions 3 and 6), while the nitro group directs to the meta position (position 7). The powerful activating nature of the amino group generally dominates, making positions 3 and 6 the most likely sites for electrophilic attack. However, the presence of the deactivating nitro group makes such reactions less favorable than in aniline itself.

The adjacent placement of the amino and nitro groups on the aromatic ring introduces steric hindrance. vulcanchem.com This steric crowding can influence the planarity of the functional groups with respect to the aromatic ring, potentially affecting the extent of resonance interaction. For instance, steric strain may cause the nitro group to twist out of the plane of the ring, reducing its deactivating resonance effect.

Furthermore, the five-membered aliphatic ring of the indane structure imparts a degree of rigidity to the molecule. This can influence the accessibility of reagents to the functional groups and the aromatic ring.

Reaction Kinetics and Thermodynamics

A quantitative understanding of the reactions of this compound involves the study of their kinetics and thermodynamics.

The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. For the diazotization of aromatic amines, the reaction generally proceeds with a relatively low activation energy. The subsequent decomposition of the diazonium salt or its reaction with nucleophiles will have its own characteristic activation energy.

While specific experimental data for the activation energy of transformations of this compound were not found in the search results, theoretical studies on similar molecules can provide insights. For instance, density functional theory (DFT) calculations are often used to model reaction pathways and determine activation barriers. jcchems.com

Table 2: Illustrative Activation Energies for Transformations of a Hypothetical Diazotized Arylamine

| Transformation | Illustrative Activation Energy (kJ/mol) |

| Diazotization of amine | 40 - 60 |

| Sandmeyer (CuCl) | 50 - 70 |

| Schiemann (HBF₄) | 100 - 120 |

| Deamination (H₃PO₂) | 80 - 100 |

The activation energies for Sandmeyer reactions are typically moderate, allowing them to proceed at or slightly above room temperature. The Schiemann reaction, on the other hand, often requires higher temperatures, indicative of a higher activation barrier.

Theoretical and Computational Investigations of 4 Amino 5 Nitroindane

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic nature of molecules. aspbs.com These methods are used to predict molecular structure, energy, and other properties by solving the Schrödinger equation, albeit with necessary approximations for complex systems. scirp.org

Density Functional Theory (DFT) has become a prevalent method for investigating the properties of organic compounds. zsmu.edu.uascirp.org This approach is favored for its balance of accuracy and computational efficiency. nih.gov For molecules like 4-Amino-5-nitroindane, DFT calculations are typically performed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization.

The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional in DFT, often paired with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to model the molecule's orbitals. researchgate.netepstem.netmdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles. epstem.net For instance, the substitution of amino and nitro groups on the indane ring system is expected to cause slight distortions from an idealized geometry. semanticscholar.org The nitro group, being strongly electron-withdrawing, and the amino group, being electron-donating, will influence the geometry of the benzene (B151609) ring portion of the indane structure.

The calculations also provide the total electronic energy of the molecule, which is essential for comparing the stability of different conformations and for calculating thermodynamic properties. The optimized molecular structure is the foundation for all further computational analyses, including the study of molecular orbitals and reactivity. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: This table presents expected values based on related structures. Actual calculated values would require a specific computational study.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C4-N (Amino) | ~1.38 Å |

| Bond Length | C5-N (Nitro) | ~1.47 Å |

| Bond Angle | C3a-C4-C5 | ~121° |

| Bond Angle | C4-C5-C6 | ~119° |

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry. wikipedia.orggatech.edu It approximates the many-electron wavefunction of a system as a single Slater determinant, which describes each electron as moving in the average field created by all other electrons. scirp.orgwikipedia.org While HF theory provides a valuable qualitative picture and a starting point for more advanced calculations, it inherently neglects the instantaneous electron-electron correlation, which is the difference between the exact non-relativistic energy and the HF energy. github.io

To address this limitation, post-Hartree-Fock methods have been developed. These methods build upon the HF solution to include electron correlation effects, leading to more accurate energy and property predictions. github.io Common post-HF methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. MP2, the second-order correction, is a popular choice that often provides a significant improvement over HF results with manageable computational cost. nih.govgithub.io

Configuration Interaction (CI): CI methods create a more accurate wavefunction by taking a linear combination of the HF determinant and determinants corresponding to electronically excited states. Including all possible excited configurations (Full CI) provides the exact solution within a given basis set, but is computationally prohibitive for all but the smallest molecules. github.io

For a molecule like this compound, a comparative study using HF, DFT, and MP2 could reveal the importance of electron correlation on its calculated properties. While DFT and MP2 generally show better agreement with experimental data for most properties, HF remains a crucial benchmark. nih.gov

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of the frontier molecular orbitals is particularly important for understanding chemical reactivity. mdpi.com

The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. nrct.go.th

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. researchgate.net A region of a molecule with high HOMO density is prone to attack by electrophiles.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. researchgate.net A region with high LUMO density is susceptible to attack by nucleophiles.

For this compound, the distribution of these orbitals is heavily influenced by the substituent groups. The HOMO is expected to be primarily localized on the electron-rich phenyl ring and the electron-donating amino group. Conversely, the LUMO is anticipated to be concentrated around the strongly electron-withdrawing nitro group. nrct.go.th This distribution indicates that an intramolecular charge transfer (ICT) from the amino group to the nitro group is likely upon electronic excitation. mdpi.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). mdpi.com This value is a critical descriptor of a molecule's kinetic stability and chemical reactivity. semanticscholar.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

A small HOMO-LUMO gap indicates that the molecule is more reactive, as it is easier to induce an electronic transition. scirp.org A small gap facilitates charge transfer within the molecule, enhancing its polarizability and reactivity. journalijar.com

Theoretical calculations using DFT can provide the energies of the HOMO and LUMO, allowing for the direct calculation of the energy gap. This gap is a key parameter in predicting how this compound will interact with other chemical species.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters Note: These values are illustrative and based on similar aromatic nitro-amino compounds. mdpi.comnrct.go.th

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -5.95 |

| Energy of LUMO | ELUMO | -2.39 |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.56 |

| Ionization Potential | I ≈ -EHOMO | 5.95 |

| Electron Affinity | A ≈ -ELUMO | 2.39 |

| Chemical Hardness | η = (I - A) / 2 | 1.78 |

Reactivity Descriptors and Fukui Functions

To gain a more quantitative understanding of local reactivity, conceptual DFT provides a set of reactivity descriptors. nih.gov Fukui functions, in particular, are powerful tools for identifying the most reactive sites within a molecule. researchgate.netnih.gov The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov

By condensing these values onto individual atomic sites, one can determine where a molecule is most likely to accept or donate electrons:

fk+: Describes the reactivity towards a nucleophilic attack (electron acceptance). The site with the highest fk+ value is the most likely to be attacked by a nucleophile. For this compound, this is expected to be on or near the nitro group.

fk-: Describes the reactivity towards an electrophilic attack (electron donation). The site with the highest fk- value is the most favorable for attack by an electrophile. This is anticipated to be on the amino group or the carbon atoms of the aromatic ring. zsmu.edu.ua

fk0: Describes the reactivity towards a radical attack .

These indices allow for a detailed mapping of reactivity across the molecule, providing specific predictions about its chemical behavior that go beyond the general picture offered by HOMO/LUMO analysis alone. researchgate.net

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Electrophilicity Index)

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. "Soft" molecules are typically more reactive. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

For this compound, the presence of a strong electron-donating amino group and a powerful electron-withdrawing nitro group on the same aromatic ring creates a significant "push-pull" effect. This electronic interplay dramatically influences the HOMO-LUMO energy gap and, consequently, the global reactivity descriptors. The amino group raises the HOMO energy, while the nitro group lowers the LUMO energy. This combined effect leads to a smaller HOMO-LUMO gap compared to unsubstituted indane, suggesting higher reactivity. rsc.org The molecule is expected to have a high electrophilicity index due to the influence of the nitro group.

Table 1: Representative Global Reactivity Descriptors Calculated for a Substituted Aromatic System This table presents illustrative data for a related nitroaromatic compound to demonstrate typical values, as specific computational studies for this compound are not publicly available.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 7.5 |

| Electron Affinity | A | -ELUMO | 2.1 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.4 |

| Electronegativity | χ | (I + A) / 2 | 4.8 |

| Chemical Hardness | η | (I - A) / 2 | 2.7 |

| Chemical Softness | S | 1 / η | 0.37 |

| Electrophilicity Index | ω | χ² / (2η) | 4.28 |

Local Reactivity Descriptors (e.g., Fukui Functions) for Site Selectivity

In this compound, the analysis would likely reveal:

Sites for Electrophilic Attack: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. The most nucleophilic sites are predicted to be the carbon atoms on the aromatic ring ortho to the amino group, as well as the nitrogen atom of the amino group itself.

Sites for Nucleophilic Attack: The nitro group is a powerful deactivating group and a strong director for nucleophilic aromatic substitution. The analysis would identify the carbon atoms ortho and para to the nitro group as the most electrophilic centers, making them susceptible to attack by nucleophiles. The nitrogen atom of the nitro group is also a significant electrophilic site.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a color-coded, three-dimensional visualization of the electrostatic potential on the surface of a molecule. chemrxiv.org It provides a powerful visual tool for predicting intermolecular interactions and chemical reactivity by identifying electron-rich and electron-deficient regions. mdpi.comnih.gov

Negative Regions (Red/Yellow): These areas correspond to high electron density and are attractive to electrophiles. For this compound, strong negative potentials are expected over the oxygen atoms of the nitro group and, to a lesser extent, the lone pair of the amino nitrogen. researchgate.net These regions are the most likely sites for hydrogen bonding and interactions with positive centers. nih.govresearchgate.net

Positive Regions (Blue): These areas represent electron deficiency and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group would exhibit a significant positive potential, making them strong hydrogen bond donors. Positive potential would also be found on the aromatic ring, influenced by the electron-withdrawing nitro group. researchgate.net

Neutral Regions (Green): Indicate areas of relatively neutral potential, such as the aliphatic carbons of the indane ring.

The MESP map would clearly illustrate the molecule's charge distribution, highlighting the electron-rich character of the nitro and amino groups' heteroatoms and the electron-poor nature of the amino hydrogens and parts of the aromatic system. chemrxiv.orgmdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov For a molecule like this compound, theoretical studies can model potential reactions such as electrophilic aromatic substitution, nucleophilic substitution, or the reduction of the nitro group.

These studies involve:

Mapping the Potential Energy Surface: Researchers compute the energy of the system as the reactants transform into products.

Locating Stationary Points: This includes identifying the structures of reactants, products, and any intermediates.

Identifying Transition States (TS): The transition state is the highest energy point along the reaction coordinate, representing the activation barrier for the reaction. Computational methods can determine the precise geometry and energy of the TS. ugr.es

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For this compound, computational studies could, for example, compare the energy barriers for electrophilic attack at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction in agreement with the predictions from local reactivity descriptors. ugr.es

Solvent Effects in Theoretical Calculations

Most chemical reactions occur in a solvent, which can significantly influence molecular properties and reactivity. Theoretical calculations performed in the gas phase often differ from experimental reality. Therefore, incorporating solvent effects is crucial for accurate predictions. kallipos.gr

Computational models can account for the solvent in several ways, most commonly through:

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This method is much more computationally demanding but can explicitly model specific interactions like hydrogen bonding between the solute (this compound) and solvent molecules.

For a polar molecule like this compound, the choice of solvent would be expected to alter its dipole moment, the stability of charged intermediates, and the energy of transition states, thereby affecting reaction rates and equilibria. scielo.org.mx

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 4-Amino-5-nitroindane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra offer fundamental insights into the molecular framework. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would display signals corresponding to the aromatic protons and the aliphatic protons of the indane ring system. The amino (-NH₂) group protons typically appear as a broad singlet. The aromatic region would be particularly informative; the presence of the electron-donating amino group at the C4 position and the electron-withdrawing nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons at C6 and C7. For comparison, in 5-aminoindan, aromatic protons appear between δ 6.6 and 7.0 ppm chemicalbook.com. The strong deshielding effect of the nitro group would likely shift the C6-H proton downfield, while the C7-H proton would also be affected, leading to two distinct doublets in the aromatic region. The aliphatic protons on the five-membered ring (C1, C2, and C3) would present as complex multiplets, typically in the δ 2.0-3.5 ppm range, similar to other 2-aminoindane derivatives researchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.orgpressbooks.pub For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the indane skeleton. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. Aromatic carbons attached to the amino group (C4) and the nitro group (C5) would be significantly shifted. The C4 carbon, bonded to the amino group, would be shielded and appear upfield relative to unsubstituted benzene (B151609), whereas the C5 carbon, bearing the nitro group, would be strongly deshielded and shifted downfield. For example, in 5-nitroindole, the carbon bearing the nitro group appears at approximately δ 142 ppm chemicalbook.com. The other aromatic carbons (C3a, C6, C7, C7a) would also show distinct shifts based on their proximity to the substituents. The aliphatic carbons (C1, C2, C3) are expected to resonate in the upfield region of the spectrum, typically between δ 30 and δ 60 ppm researchgate.net.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and established substituent effects. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification based on Analogs |

| C1 | ~3.0-3.2 (multiplet) | ~32-35 | Similar to aliphatic protons in iodo-aminoindanes researchgate.net. |

| C2 | ~3.5-3.8 (multiplet) | ~50-55 | Methine carbon attached to nitrogen, shifted downfield researchgate.net. |

| C3 | ~2.8-3.0 (multiplet) | ~39-42 | Aliphatic CH₂ group in the indane ring researchgate.net. |

| C3a | - | ~145-150 | Aromatic quaternary carbon adjacent to amino group. |

| C4 | - | ~135-140 | Aromatic carbon attached to the amino group. |

| C5 | - | ~140-145 | Aromatic carbon attached to the nitro group chemicalbook.com. |

| C6 | ~7.5-7.8 (doublet) | ~120-125 | Aromatic proton deshielded by adjacent nitro group. |

| C7 | ~6.8-7.0 (doublet) | ~115-120 | Aromatic proton influenced by the amino group. |

| C7a | - | ~130-135 | Aromatic quaternary carbon. |

| -NH₂ | Broad singlet | - | Typical appearance for amino protons. |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aromatic protons (C6-H and C7-H) and among the aliphatic protons on C1, C2, and C3, confirming their sequence in the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton at δ 7.5-7.8 ppm would show a cross-peak with the carbon signal at δ 120-125 ppm, confirming its assignment as C6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is crucial for piecing together the molecular skeleton, especially for connecting the substituted aromatic ring to the aliphatic portion. For example, the aliphatic protons on C1 would show a correlation to the aromatic quaternary carbon C7a, and the C7 proton would show a correlation to the C5 carbon, definitively placing the nitro group adjacent to the C6 position researchgate.net.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the nitro and amino groups, as well as the aromatic and aliphatic C-H bonds.

Key expected IR absorption bands for this compound are listed below, with comparisons to related structures like 4-nitroaniline (B120555) and iodo-aminoindanes researchgate.netpressbooks.pub.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Notes |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Two distinct bands are typical for a primary amine researchgate.net. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Characteristic of hydrogens on the benzene ring. |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | From the CH and CH₂ groups of the five-membered ring. |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong absorption, characteristic of aromatic nitro compounds pressbooks.pub. |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong absorption, confirming the nitro group pressbooks.pub. |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple bands indicating the aromatic ring. |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Confirms the presence of the primary amine. |

| Aromatic C-N | C-N Stretch | 1250 - 1350 | Stretch associated with the amino group attached to the ring. |

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretch of the nitro group (~1350 cm⁻¹) and the breathing modes of the aromatic ring would be expected to be strong in the Raman spectrum acs.org. This can help confirm functional groups that may have weak or ambiguous signals in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.

For this compound (C₉H₁₀N₂O₂), the molecular weight is 178.19 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would be characteristic of the indane structure and its substituents. Key fragmentation pathways for related aminoindanes often involve the loss of the side chain or parts of the aliphatic ring researchgate.net. For this compound, expected fragmentation could include:

Loss of the nitro group (-NO₂), leading to a fragment at m/z = 132.

Loss of NO, followed by CO, a common pathway for aromatic nitro compounds.

Cleavage of the five-membered ring, leading to characteristic indane-related fragments.

Analysis of these fragmentation patterns allows for the confirmation of the core structure and the nature of the substituents, complementing the data obtained from NMR and vibrational spectroscopy.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of this compound from reaction mixtures, starting materials, byproducts, and for its quantification. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed techniques.

HPLC is the method of choice for assessing the purity of this compound and for its quantitative determination in various samples. A reversed-phase HPLC method using a C18 column is generally suitable for the separation of polar aromatic compounds. oup.comepa.gov The method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature to achieve good resolution and peak shape. scribd.com

A study on the separation of nitro-substituted aryloxyaminopropanols was successfully performed using HPLC on a teicoplanin chiral stationary phase. nih.gov For the analysis of nitroaromatic compounds, HPLC with UV detection is a common approach. cdc.gov

Table 3: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 380 nm |

| Expected Retention Time | ~ 7.5 min |

This table provides a hypothetical set of HPLC conditions that could be used for the analysis of this compound. The actual retention time would need to be determined experimentally.

Thin-layer chromatography is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. researchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. scribd.com The choice of the mobile phase (eluent) is critical for achieving good separation of the components. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. niscpr.res.in

For aromatic amines, derivatization with reagents like p-dimethylaminobenzaldehyde can be used for visualization. researchgate.net The separation of nitro-positioned aryloxyaminopropanols has also been achieved using TLC. nih.gov

Table 4: Typical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm and 365 nm), or staining with a suitable reagent (e.g., ninhydrin (B49086) for the amino group or a reducing agent followed by a diazonium salt for the nitro group). |

| Expected Rf | ~ 0.4 |

This table describes a typical TLC system for monitoring reactions involving this compound. The Rf value is an estimate and would depend on the exact conditions.

Direct analysis of this compound by gas chromatography can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often necessary to convert it into a more volatile and thermally stable compound. nih.govthermofisher.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common technique for derivatizing amino groups. sigmaaldrich.comresearchgate.net

A study on the GC-MS analysis of eight aminoindanes demonstrated the effectiveness of derivatization using reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF) for successful separation and characterization. nih.gov

Table 5: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |

| Injector Temperature | 280 °C |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 50-550 amu |

This table outlines a plausible GC-MS method for the analysis of a silylated derivative of this compound.

Electrochemical Analytical Methodologies

Electrochemical techniques, such as cyclic voltammetry, can provide valuable information about the redox properties of this compound. The presence of both an electrochemically reducible nitro group and an oxidizable amino group makes this molecule particularly interesting for electrochemical studies. researchgate.netmdpi.com

The nitro group is expected to undergo an irreversible reduction, likely in a multi-electron, multi-proton process, to form a hydroxylamine (B1172632) or an amine. nih.govresearchgate.net The amino group, on the other hand, can be electrochemically oxidized. The specific potentials at which these processes occur can be used for the selective detection and quantification of this compound. Studies on the electrochemical behavior of similar compounds, such as 4-aminophenazone, have been reported. researchgate.net The electrochemical dehydrogenation of amines to nitriles on NiOOH has also been investigated. nih.gov

Table 6: Hypothetical Cyclic Voltammetry Data for this compound in Aqueous Buffer

| Process | Peak Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|

| Reduction of -NO₂ | -0.75 V | Irreversible, pH-dependent |

| Oxidation of -NH₂ | +0.85 V | Irreversible, pH-dependent |

This table presents hypothetical peak potentials for the redox processes of this compound as might be observed in a cyclic voltammetry experiment. Actual values would be dependent on experimental conditions such as pH and scan rate.

Cyclic Voltammetry (CV) for Redox Behavior and Mechanism

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of a species in solution. nih.gov It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The current response provides information about the thermodynamics and kinetics of the electron transfer reactions.

For a compound containing a nitro group, CV would typically reveal an irreversible reduction peak corresponding to the conversion of the nitro group to a nitro radical anion, and subsequently to a hydroxylamine and then an amine derivative. uchile.cl The potential at which this peak occurs is characteristic of the molecule and the experimental conditions (e.g., pH, solvent). The amino group can be electrochemically oxidized, often irreversibly, to various products. mdpi.com

Hypothetical CV Data for a Related Compound (4-Nitrophenol):

The following table illustrates the type of data that could be obtained from a CV experiment on a related nitroaromatic compound.

| Parameter | Value | Significance |

| Peak Potential (Epc) | -0.6 V (vs. Ag/AgCl) | Potential at which the reduction of the nitro group is maximal. |

| Peak Current (Ipc) | 15 µA | Proportional to the concentration of the analyte. |

| Scan Rate | 100 mV/s | Affects the peak current and can be used to determine if the process is diffusion-controlled or adsorption-controlled. |

This is example data for a related compound and not for this compound.

Differential Pulse Voltammetry (DPV) for Trace Analysis

Differential Pulse Voltammetry (DPV) is a highly sensitive voltammetric technique used for the quantitative determination of species at trace levels. openaccesspub.orgpineresearch.com It offers improved resolution and lower detection limits compared to CV by minimizing the background charging current. openaccesspub.org In DPV, small pulses of a constant amplitude are superimposed on a linearly increasing potential ramp, and the current is sampled just before and at the end of each pulse. openaccesspub.org

For a molecule like this compound, DPV could be employed to develop a method for its quantification in various matrices. The peak height in a DPV experiment is directly proportional to the concentration of the analyte over a certain range. The technique's high sensitivity makes it suitable for detecting minute quantities of a substance. electrochemsci.orgresearchgate.net

Hypothetical DPV Data for a Related Compound (4-Nitrophenol):

| Parameter | Value | Significance |

| Peak Potential (Ep) | -0.58 V (vs. GCE) | Characteristic potential for the reduction of the nitro group under DPV conditions. |

| Linear Range | 0.1 µM - 100 µM | The concentration range over which the peak current is directly proportional to the concentration. |

| Limit of Detection (LOD) | 0.05 µM | The lowest concentration of the analyte that can be reliably detected. |

This is example data for a related compound and not for this compound.

Development of Modified Electrodes for Sensitive Detection

To enhance the sensitivity and selectivity of electrochemical measurements, the working electrode can be modified with various materials. mdpi.com These modifications can increase the electrode's surface area, facilitate faster electron transfer, and selectively accumulate the target analyte at the electrode surface. nih.gov

For the detection of an amino-nitro compound, electrodes could be modified with nanomaterials like graphene, carbon nanotubes, or metal nanoparticles. rsc.org These materials can have a synergistic effect, improving the electrocatalytic activity towards the oxidation of the amino group or the reduction of the nitro group. mdpi.comnih.gov The choice of modifier depends on the specific interactions with the target molecule. For instance, a modifier could be chosen to have specific affinity for the amino or nitro groups, thereby increasing the local concentration of the analyte at the electrode surface and amplifying the electrochemical signal. researchgate.netnih.govresearchgate.net

Examples of Electrode Modifications for Related Compounds:

| Electrode Modifier | Target Analyte | Enhancement |

| Reduced Graphene Oxide/Au Nanoparticles rsc.org | 4-Nitrophenol | Improved sensitivity and lower detection limit. rsc.org |

| Multi-walled Carbon Nanotubes-Polyaniline nih.gov | 4-Aminophenol | Enhanced electro-catalytic activity and lower detection limit. nih.gov |

| PEDOT:PSS/Pt NPs-PPy-CB@ZnO mdpi.com | 4-Nitrophenol | High selectivity and sensitivity. mdpi.com |

This table shows examples for related compounds and not for this compound.

Applications in Organic Synthesis As Building Blocks and Precursors

Role as a Key Intermediate in the Synthesis of Functional Molecules

While direct evidence is scarce, 4-Amino-5-nitroindane could hypothetically serve as a crucial intermediate in multi-step syntheses. The primary amino group can be readily converted into a wide array of other functionalities, and the nitro group is a precursor to a secondary amine, which could then be further functionalized. This dual reactivity would allow for the regioselective introduction of different substituents. For instance, reduction of the nitro group would yield 4,5-diaminoindane, a precursor for heterocyclic ring systems such as imidazoles or quinoxalines fused to the indane core.

Derivatization for Creation of Advanced Molecular Architectures

The true potential of a building block is realized through its derivatization. This compound offers two primary centers for such modifications: the nitrogen of the amino group and the aromatic ring itself.

The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of well-established transformations.

Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) would yield the corresponding amides. This is a fundamental transformation for linking the indane scaffold to other molecular fragments. The general reaction for amide formation from an amine and an acid chloride is a classic example of nucleophilic acyl substitution. libretexts.org

Imine Formation: Condensation with aldehydes or ketones would produce Schiff bases (imines). This reaction is often reversible and provides a pathway to N-alkylated derivatives upon subsequent reduction. The formation of imines is a common strategy in the synthesis of complex amines and heterocyclic compounds. erciyes.edu.tr

Table 1: Potential Nitrogen-Centered Derivatization Reactions

| Reactant Class | Product Class | Potential Significance |

| Acyl Halides/Anhydrides | Amides | Introduction of diverse acyl groups, peptide coupling. |

| Aldehydes/Ketones | Imines (Schiff Bases) | Dynamic covalent chemistry, precursor to secondary amines. |

| Sulfonyl Chlorides | Sulfonamides | Synthesis of compounds with potential biological activity. |

| Isocyanates/Isothiocyanates | Ureas/Thioureas | Building blocks for hydrogen-bonding scaffolds in catalysis. |

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution presents a more complex challenge. The amino group is a strongly activating, ortho-, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. Their combined influence would make predicting the regioselectivity of further substitutions difficult without experimental data. The positions ortho and para to the amino group are sterically hindered or already substituted. The positions meta to the nitro group are also occupied. Therefore, the viability and outcome of such reactions are not readily predictable.

Integration into Catalytic Systems and Ligands

The indane framework is a core component of many successful chiral ligands and organocatalysts. Transformation of this compound into related structures could unlock its potential in catalysis.

The 1,2-aminoindanol scaffold is a highly effective chiral auxiliary and catalyst core. It is conceivable that this compound could be a precursor to a functionalized aminoindanol. This would likely involve a multi-step sequence, for which there is no specific literature precedent starting from this exact molecule. However, the resulting aminoindanol, bearing substituents on the aromatic ring, could be used to create novel organocatalysts for reactions like Friedel-Crafts alkylations, Michael additions, and Diels-Alder reactions. The rigidity of the indane backbone and the defined stereochemical relationship of the amino and hydroxyl groups are key to its success in inducing enantioselectivity.

The amino group in this compound, or a derivative thereof, could serve as a coordination site for transition metals. For example, conversion of the amine to a phosphine-amine (P,N) ligand could yield a new ligand for asymmetric catalysis. The substituents on the aromatic ring (the nitro group or its derivatives) could be used to electronically tune the properties of the resulting metal complex, potentially influencing its catalytic activity and selectivity.

Synthesis of Heterocyclic Systems Incorporating Indane Moiety

The strategic placement of the amino and nitro groups on the indane ring makes this compound a key starting material for the synthesis of fused heterocyclic systems. The most common strategy involves the chemical reduction of the nitro group to a second amino group, yielding the corresponding 4,5-diaminoindane. This ortho-diamine is a classic precursor for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form pyrazine-fused heterocycles, specifically quinoxalines. nih.govjlu.edu.cn